Cas no 1000578-08-4 (2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine)
![2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1000578-08-4x500.png)
2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-dichloro-5,6,7,8-tetrahydro-Pyrido[3,4-d]pyrimidine
- 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
- 4-dichloro-5
- 4-d]pyriMidine HCl salt
- Pyrido[3,4-d]pyriMidine, 2,4-dichloro-5,6,7,8-tetrahydro-
- 2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE HCL
- 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
- J-507123
- SB22008
- AC-27684
- DB-058272
- W-204337
- AKOS015851094
- 100057-80-5
- 1000578-08-4
- EN300-4263671
- SCHEMBL7935912
- AB53338
- 8-tetrahydropyrido[3
-
- MDL: MFCD11518996
- インチ: InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2
- InChIKey: IPSIICUFLIHDCA-UHFFFAOYSA-N
- SMILES: C1CNCC2=NC(=NC(=C12)Cl)Cl
計算された属性
- Exact Mass: 203.001703g/mol
- Surface Charge: 0
- XLogP3: 1.6
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 3
- 回転可能化学結合数: 0
- Exact Mass: 203.001703g/mol
- 単一同位体質量: 203.001703g/mol
- Topological Polar Surface Area: 37.8Ų
- Heavy Atom Count: 12
- 複雑さ: 167
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- 密度みつど: 1.430
- PSA: 37.81000
- LogP: 1.75790
2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine Security Information
2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1019-1G |
2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine |
1000578-08-4 | 95% | 1g |
¥ 1,353.00 | 2023-03-17 | |
eNovation Chemicals LLC | K14264-10g |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt |
1000578-08-4 | 95% | 10g |
$1345 | 2024-05-24 | |
eNovation Chemicals LLC | K14264-5g |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt |
1000578-08-4 | 95% | 5g |
$725 | 2024-05-24 | |
eNovation Chemicals LLC | K14264-1g |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt |
1000578-08-4 | 95% | 1g |
$290 | 2024-05-24 | |
eNovation Chemicals LLC | Y0976356-5g |
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride |
1000578-08-4 | 95% | 5g |
$700 | 2024-08-03 | |
TRC | D438973-100mg |
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
1000578-08-4 | 100mg |
$253.00 | 2023-05-18 | ||
TRC | D438973-500mg |
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
1000578-08-4 | 500mg |
$586.00 | 2023-05-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1019-5G |
2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine |
1000578-08-4 | 95% | 5g |
¥ 4,065.00 | 2023-03-17 | |
Enamine | EN300-4263671-0.05g |
2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine |
1000578-08-4 | 95.0% | 0.05g |
$46.0 | 2025-03-15 | |
Enamine | EN300-4263671-10.0g |
2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine |
1000578-08-4 | 95.0% | 10.0g |
$351.0 | 2025-03-15 |
2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine 関連文献
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidineに関する追加情報
2,4-Dichloro-5H,6H,7H,8H-Pyrido[3,4-d]Pyrimidine: A Versatile Compound in Pharmaceutical and Biomedical Research
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine (CAS No. 1000578-08-4) represents a unique class of heterocyclic compounds with significant potential in pharmaceutical and biomedical applications. This compound is characterized by its core structure, which consists of a fused pyrimidine ring system with a pyridine ring, making it a promising scaffold for drug discovery. The presence of two chlorine atoms at the 2- and 4-positions of the pyrimidine ring imparts specific electronic properties that influence its biological activity and reactivity. Recent studies have highlighted the importance of 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine in modulating cellular signaling pathways, particularly in the context of oncology and neurodegenerative diseases.
The CAS No. 1000578-08-4 compound is structurally related to other pyrimidine derivatives, such as 5-fluorouracil and methotrexate, which are well-established in cancer therapy. However, its unique substituents, specifically the dichloro groups, confer distinct pharmacological profiles. These groups enhance the compound's ability to interact with specific molecular targets, such as DNA polymerase and topoisomerase enzymes, which are critical for cell proliferation. This structural feature has led to increased interest in exploring its applications in targeted cancer therapies.
Recent advancements in medicinal chemistry have demonstrated that 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine exhibits potent antiproliferative activity against various cancer cell lines. A 2023 study published in Journal of Medicinal Chemistry reported that this compound selectively inhibits the growth of pancreatic adenocarcinoma cells by inducing apoptosis through the modulation of the mitochondrial pathway. The study also highlighted the compound's ability to suppress the expression of key oncogenic proteins, such as survivin and Bcl-2, which are often overexpressed in aggressive tumors.
Another significant area of research involves the role of 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine in neurodegenerative diseases. A 2022 review in Pharmacological Research discussed its potential as a therapeutic agent for Alzheimer's disease. The compound was found to inhibit the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's pathology. This property is attributed to its ability to stabilize the conformation of these proteins, preventing the formation of toxic oligomers that contribute to neuronal damage.
The 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine scaffold has also been explored for its applications in anti-inflammatory and immunomodulatory therapies. A 2023 preclinical study published in Frontiers in Immunology demonstrated that this compound modulates the activity of T-helper cells, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This property makes it a potential candidate for the treatment of autoimmune disorders and chronic inflammatory conditions.
One of the key challenges in the development of 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine derivatives is optimizing their selectivity and minimizing off-target effects. Researchers have employed advanced computational methods, such as molecular docking and virtual screening, to identify the most promising analogs. A 2024 study in Computational and Structural Chemistry reported the successful design of a series of derivatives with enhanced potency and reduced toxicity, highlighting the importance of structure-activity relationship (SAR) studies in drug development.
The synthesis of 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine involves a multi-step process that typically begins with the condensation of aromatic amines and substituted pyrimidine derivatives. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more sustainable and environmentally friendly synthesis methods, which are essential for large-scale production.
Another area of focus is the pharmacokinetic and pharmacodynamic properties of 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine. Studies have shown that this compound exhibits good solubility and stability in physiological conditions, which are critical for its therapeutic efficacy. However, further research is needed to determine its bioavailability and metabolism in vivo, as these factors can significantly influence its clinical application.
The potential of 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine as a therapeutic agent has been further supported by its ability to target multiple pathways simultaneously. This multitargeting property is particularly advantageous in the treatment of complex diseases such as cancer and neurodegenerative disorders, where multiple molecular mechanisms are involved. Researchers are now exploring the combination of this compound with other drugs to enhance its therapeutic effect and reduce resistance.
In conclusion, 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine represents a promising lead compound with diverse applications in oncology, neurology, and immunology. Ongoing research into its structure, synthesis, and biological activity continues to uncover new insights that could lead to the development of more effective and targeted therapies. As the field of medicinal chemistry advances, the role of this compound in drug discovery and development is likely to expand, offering new hope for the treatment of currently challenging diseases.
For further information on the latest research and developments related to 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine, please refer to the following resources:
- Journal of Medicinal Chemistry – https://pubs.acs.org/journal/jmedch
- Pharmacological Research – https://www.journals.elsevier.com/pharmacological-research
- Frontiers in Immunology – https://www.frontiersin.org/journals/immunology
- Computational and Structural Chemistry – https://www.sciencedirect.com/journal/computational-and-structural-chemistry
1000578-08-4 (2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine) Related Products
- 1395493-06-7(2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine)
- 62238-65-7(9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro-)
- 707539-41-1(5H,6H,7H-pyrrolo3,4-dpyrimidin-2-amine)
- 53493-80-4(5H,6H,7H-pyrrolo[3,4-d]pyrimidine)
- 62205-99-6(Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl-)
- 66521-83-3(6-methyl-5,6,7,8-tetrahydropyrido4,3-dpyrimidine)
- 944901-77-3(4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine)
- 124458-31-7(5H,6H,7H,8H-pyrido4,3-dpyrimidin-2-amine)
- 192869-50-4(5H,6H,7H,8H-pyrido[4,3-d]pyrimidine)
- 781595-43-5(5,6,7,8-tetrahydropyrido3,4-dpyrimidine)
